molecular formula C19H21NO5 B584932 1-[4-(Dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)-1,3-propanedione CAS No. 1205548-02-2

1-[4-(Dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)-1,3-propanedione

Cat. No.: B584932
CAS No.: 1205548-02-2
M. Wt: 343.379
InChI Key: ZWSSWGSJIWCZBK-UHFFFAOYSA-N
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Description

1-[4-(Dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)-1,3-propanedione is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group, a hydroxy group, and two methoxy groups attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)-1,3-propanedione can be achieved through several synthetic routes. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with 2-hydroxy-3,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

1-[4-(Dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)-1,3-propanedione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[4-(Dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)-1,3-propanedione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(Dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)-1,3-propanedione involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, while the hydroxy and methoxy groups can form hydrogen bonds with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(Dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)-1,3-propanedione is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and methoxy groups enhances its potential for hydrogen bonding and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[4-(dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)propane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-20(2)13-7-5-12(6-8-13)15(21)11-16(22)14-9-10-17(24-3)19(25-4)18(14)23/h5-10,23H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSSWGSJIWCZBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)CC(=O)C2=C(C(=C(C=C2)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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